molecular formula C16H12FN5O3 B11163121 methyl 4-({[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate

methyl 4-({[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate

Cat. No.: B11163121
M. Wt: 341.30 g/mol
InChI Key: YFVJAALWRPNVPQ-UHFFFAOYSA-N
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Description

Methyl 4-({[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate is a complex organic compound that features a tetrazole ring, a fluorophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-({[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate typically involves multiple steps. One common method includes the reaction of 5-fluoro-2-(1H-tetrazol-1-yl)benzoic acid with methyl 4-aminobenzoate under specific conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-({[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-({[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of methyl 4-({[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The tetrazole ring and fluorophenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Methyl 4-({[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate is unique due to its combination of a tetrazole ring, fluorophenyl group, and benzoate ester. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Biological Activity

Methyl 4-({[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its diverse biological activities. The presence of a fluoro substituent on the phenyl ring enhances lipophilicity and may influence receptor binding and metabolic stability.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Calcium Channels : Tetrazole derivatives have been reported to modulate calcium channels, which are crucial in neurotransmission and muscle contraction .
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. Structure-activity relationship studies suggest that modifications to the tetrazole moiety can enhance antibacterial efficacy .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Target Organism Minimum Inhibitory Concentration (MIC) Reference
AntibacterialStaphylococcus aureus15 μg/mL
AntifungalCandida albicans4.01 mM
Calcium Channel InhibitionNeuronal CellsIC50 = 50 nM

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various tetrazole derivatives, including this compound. The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with a notable MIC against Staphylococcus aureus. The SAR analysis indicated that the introduction of electron-withdrawing groups significantly improved antibacterial potency.

Case Study 2: Calcium Channel Modulation

In another study, this compound was tested for its ability to inhibit calcium channels in neuronal cells. The results showed that the compound effectively reduced calcium influx, suggesting potential applications in treating conditions related to calcium dysregulation such as migraines and neuropathic pain.

Structure-Activity Relationships (SAR)

The SAR studies indicate several key factors influencing the biological activity of this compound:

  • Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve binding affinity to target receptors.
  • Tetrazole Ring : Modifications to the tetrazole moiety can significantly alter the compound's pharmacological profile, impacting both efficacy and toxicity.

Properties

Molecular Formula

C16H12FN5O3

Molecular Weight

341.30 g/mol

IUPAC Name

methyl 4-[[5-fluoro-2-(tetrazol-1-yl)benzoyl]amino]benzoate

InChI

InChI=1S/C16H12FN5O3/c1-25-16(24)10-2-5-12(6-3-10)19-15(23)13-8-11(17)4-7-14(13)22-9-18-20-21-22/h2-9H,1H3,(H,19,23)

InChI Key

YFVJAALWRPNVPQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)F)N3C=NN=N3

Origin of Product

United States

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